2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride is a compound used for proteomics research . It has a molecular formula of C18H14ClNO2 and a molecular weight of 311.77 .
Molecular Structure Analysis
The molecular structure of 2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core with an ethoxyphenyl group at the 2-position and a carbonyl chloride group at the 4-position . The quinoline core is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Scientific Research Applications
Crystal Structure Analysis
- Title Compound Analysis : A study on a similar compound, (E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, revealed insights into its crystal structure and hydrogen-bonding interactions (Shahani et al., 2010).
Corrosion Inhibition
- Novel Quinoline Derivatives : Quinoline derivatives, including those similar to the 2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride, have been studied for their corrosion mitigation effects on mild steel in acidic medium. These derivatives demonstrated high inhibition efficiency and the ability to adsorb on the metal surface, suggesting their potential as corrosion inhibitors (Singh et al., 2016).
Optical Properties
- Structural and Optical Properties : A study investigated the structural and optical properties of 4H-pyrano[3, 2-c] quinoline derivatives thin films, which share a structural resemblance to 2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride. This research provided insights into the polycrystalline nature and optical characteristics of these compounds (Zeyada et al., 2016).
Molecular Structure Studies
- Gold(III) Complexes Study : Research on gold(III) complexes formed from substituted 2-(2'-pyridyl)quinoline ligands, which are structurally related to 2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride, revealed information about their molecular assembly and ligand environment (Laguna et al., 2014).
Other Applications
- Synthesis and Herbicidal Activity : A study on the synthesis of triketone-quinoline hybrids, which are related to the chemical , demonstrated their use as novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors with potential as herbicides (Wang et al., 2015).
properties
IUPAC Name |
2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(19)21)14-8-3-4-9-16(14)20-17/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGQAUBELUPTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242466 | |
Record name | 2-(3-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-76-5 | |
Record name | 2-(3-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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